molecular formula C10H10BrN3O2 B13578782 Ethyl2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate

Ethyl2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate

Cat. No.: B13578782
M. Wt: 284.11 g/mol
InChI Key: MASOSGJSOTWFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate (CAS 168327-42-2) is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a bromine atom at the 6-position and an ethyl acetate group at the 2-position. Its molecular formula is C₁₀H₁₁BrN₃O₂, with a molecular weight of 293.12 g/mol . This compound is of interest in medicinal chemistry due to the imidazo[1,2-b]pyridazine scaffold, which is associated with diverse biological activities, including kinase inhibition and antiviral properties .

Properties

Molecular Formula

C10H10BrN3O2

Molecular Weight

284.11 g/mol

IUPAC Name

ethyl 2-(6-bromoimidazo[1,2-b]pyridazin-2-yl)acetate

InChI

InChI=1S/C10H10BrN3O2/c1-2-16-10(15)5-7-6-14-9(12-7)4-3-8(11)13-14/h3-4,6H,2,5H2,1H3

InChI Key

MASOSGJSOTWFFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN2C(=N1)C=CC(=N2)Br

Origin of Product

United States

Preparation Methods

Synthesis of 6-Bromoimidazo[1,2-b]pyridazine Core

A reliable method to prepare the 6-bromoimidazo[1,2-b]pyridazine nucleus involves the cyclization of appropriately substituted aminopyridazines with halo-substituted aldehydes or equivalents under mild conditions.

Typical Procedure:

  • Starting from 2-amino-5-bromopyridine, the compound is reacted with a 40% aqueous solution of chloroacetaldehyde in the presence of a base such as sodium bicarbonate.
  • The reaction is carried out at temperatures ranging from 25 °C to 55 °C for 2 to 24 hours.
  • After completion, the reaction mixture is concentrated, extracted with ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the 6-bromoimidazo[1,2-a]pyridine intermediate.
  • Recrystallization from a solvent mixture such as n-hexane/ethyl acetate affords the pure brominated heterocycle.

Reaction Conditions and Yields:

Parameter Condition/Value
Starting material 2-amino-5-bromopyridine (51.9 g, 300 mmol)
Chloroacetaldehyde solution 40% aqueous, 70.7 g (360 mmol)
Base Sodium bicarbonate, 30.2 g (360 mmol)
Solvent Ethanol, 66.9 g
Temperature 55 °C
Reaction time 5 hours
Product yield 72.0% (45.6 g)
Melting point 76.5–78.0 °C

This method is characterized by gentle reaction conditions, ease of operation, and high purity of the product, making it suitable for scale-up and further functionalization.

Chemical Reactions Analysis

Ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate can participate in various reactions:

    Substitution: The bromine atom can be substituted with other functional groups.

    Reduction: Reduction of the imidazo[1,2-b]pyridazine ring system.

    Ester Hydrolysis: Hydrolysis of the ester group to yield the corresponding acid.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: As a potential drug candidate due to its unique structure.

    Biological Studies: Investigating its interactions with biological targets.

    Materials Science: For designing functional materials.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-99-8)
  • Structure : Chlorine replaces bromine at the 6-position.
  • Molecular Formula : C₉H₈ClN₃O₂.
  • Key Differences :
    • Electronegativity and Size : Chlorine (smaller, lower polarizability) vs. bromine (larger, higher lipophilicity).
    • Reactivity : Bromine’s stronger electron-withdrawing effect may enhance electrophilic substitution reactions.
  • Applications : Chloro derivatives are precursors in synthesizing kinase inhibitors and anticonvulsants .
Ethyl 8-Amino-6-Bromoimidazo[1,2-a]pyridine-2-carboxylate
  • Structure : Imidazo[1,2-a]pyridine core (pyridine ring) vs. imidazo[1,2-b]pyridazine (pyridazine ring).
  • Biological Activity: Imidazo[1,2-a]pyridines are prominent in antiviral and CDK inhibitor research .

Ester Variants

Methyl 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetate
  • Structure : Methyl ester instead of ethyl.
  • Molecular Formula : C₈H₇ClN₃O₂.
  • Key Differences :
    • Lipophilicity : Methyl esters are less lipophilic than ethyl esters, affecting membrane permeability.
    • Hydrolysis Rate : Methyl esters hydrolyze faster under physiological conditions, influencing prodrug design .

Functionalized Derivatives

Ethyl 2-(3-Amino-6-Bromoimidazo[1,2-a]pyridin-2-yl)acetate
  • Structure: Additional amino group at the 3-position.
  • Key Differences: Solubility: Amino groups enhance water solubility and enable hydrogen bonding. Reactivity: Amino substituents facilitate conjugation reactions (e.g., amide formation) for drug derivatization .

Structural and Functional Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Ethyl 2-{6-Bromoimidazo[1,2-b]pyridazin-2-yl}acetate Imidazo[1,2-b]pyridazine 6-Br, 2-Ethyl acetate C₁₀H₁₁BrN₃O₂ 293.12 Kinase inhibition (potential)
Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate Imidazo[1,2-b]pyridazine 6-Cl, 2-Ethyl carboxylate C₉H₈ClN₃O₂ 241.63 Anticonvulsant precursors
Methyl 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetate Imidazo[1,2-b]pyridazine 6-Cl, 2-Methyl acetate C₈H₇ClN₃O₂ 227.62 Prodrug development
Ethyl 8-Amino-6-Bromoimidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine 6-Br, 8-NH₂, 2-Ethyl carboxylate C₁₁H₁₁BrN₃O₂ 312.13 Antiviral agents

Research Findings and Trends

  • Biological Activity : Bromine substitution enhances binding to hydrophobic pockets in kinase targets, as seen in imidazo[1,2-a]pyridine-based CDK inhibitors .
  • Synthetic Utility : Ethyl esters are preferred for stability in storage, while methyl esters are used in rapid-release formulations .
  • Structural Insights : Pyridazine cores exhibit higher polarity than pyridine, making them suitable for targets requiring strong hydrogen-bond interactions .

Biological Activity

Ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₁BrN₂O₂
  • Molecular Weight : 283.125 g/mol
  • IUPAC Name : Ethyl 2-(6-bromoimidazo[1,2-b]pyridin-2-yl)acetate
  • SMILES Representation : CCOC(=O)CC1=CN2C=C(C=CC2=N1)Br

This compound features a bromoimidazo group attached to a pyridazine ring, which contributes to its unique biological properties and makes it an attractive candidate for drug development.

Synthesis

The synthesis of ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate typically involves multi-step synthetic routes. The methods employed often include:

  • Formation of the Imidazo Ring : Utilizing bromoimidazole derivatives.
  • Acetylation : Introducing the ethyl acetate moiety to enhance solubility and bioavailability.

These synthetic strategies are crucial for obtaining high-purity compounds suitable for biological evaluation .

Research indicates that ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate interacts with various biological targets, including enzymes and receptors. Its binding affinity with specific kinases suggests potential pathways through which it exerts therapeutic effects. For example, studies have shown that compounds within this class can inhibit specific kinases involved in cancer signaling pathways .

Antiviral Properties

Recent studies have highlighted the antiviral activity of heterocyclic compounds similar to ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate. For instance, imidazole derivatives have demonstrated effectiveness against viruses such as HSV-1. The mechanism often involves inhibiting viral replication in host cells .

Anticancer Activity

Ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results indicate that it may exhibit selective toxicity towards malignant cells while sparing normal cells, which is a desirable trait in anticancer agents .

Comparative Analysis of Related Compounds

To better understand the unique properties of ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate, a comparison with structurally related compounds is insightful:

Compound NameStructureUnique Features
Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetateStructureContains chlorine; potential differences in reactivity and biological activity.
Ethyl 5-(bromomethyl)-1H-imidazole-4-carboxylateStructureFeatures an imidazole ring; different substitution pattern leading to varied properties.
Ethyl 4-(bromomethyl)-1H-imidazole-5-carboxylateStructureSimilar imidazole structure but different position of substitution; affects biological interactions.

This table illustrates how variations in halogenation and substitution can significantly influence the biological activity of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate:

  • Antiviral Activity : A study found that related imidazole derivatives showed significant inhibition of HSV replication in vitro .
  • Cytotoxicity Assessment : In vitro assays demonstrated that ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate exhibited selective cytotoxicity against various cancer cell lines compared to normal cells .
  • Kinase Inhibition Studies : Interaction studies revealed that this compound could inhibit specific kinases associated with cancer progression, suggesting its role as a potential therapeutic agent .

Q & A

Q. Critical Factors :

  • Catalysts : In(OTf)₃ enhances cyclization efficiency in imidazo-heterocycle formation .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMA) improve solubility and reaction rates .
  • Temperature : Higher temperatures (100–120°C) accelerate substitutions but may reduce regioselectivity .

Q. Basic

  • ¹H/¹³C NMR : Assign signals based on coupling patterns and integration. For example, the imidazo[1,2-b]pyridazine ring protons resonate at δ 7.3–8.4 ppm, while the ethyl acetate group appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) .
  • HPLC : Monitor purity (typically >95%) with retention times between 12–14 minutes using C18 columns and acetonitrile/water gradients .

Q. Advanced :

  • Contradiction Resolution : Overlapping NMR peaks can be resolved via 2D-COSY or HSQC. Conflicting HPLC retention times may arise from residual solvents; use TGA-MS to confirm thermal stability .

Q. Advanced

  • Molecular Docking : Used to predict binding affinity to targets like γ-hydroxybutyric acid (GHB) receptors. Derivatives with 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid scaffolds show Ki values of 0.19–2.19 μM for GHB binding .
  • QSAR Models : Correlate substituent electronegativity (e.g., bromo vs. methoxy groups) with activity. For example, bromine enhances steric hindrance, reducing off-target binding .

Q. Advanced

  • Stepwise Purification : Silica gel chromatography (10–50% EtOAc/hexanes) removes unreacted intermediates .
  • Catalyst Screening : HBTU outperforms EDC/HOBt in coupling reactions, reducing side-product formation .
  • Microwave-Assisted Synthesis : Reduces reaction time by 50% while maintaining >95% purity .

Q. Advanced

  • SAR Studies :
    • Bromine : Enhances halogen bonding with receptor residues (e.g., Tyr-109 in GHB receptors) .
    • Methoxy/cyclopropyl : Reduces steric clash in hydrophobic pockets, improving selectivity (>50-fold vs. GABAA) .

Q. Basic

  • Storage : -20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis .
  • Stability : Shelf life >6 months when moisture content is <0.1% (tested via Karl Fischer titration) .

Q. Advanced

  • Co-Solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes .
  • pH Adjustment : Solubilize the acetate group at pH 7.4–8.0 .

Q. Advanced

  • Rodent Models : Intraperitoneal administration (10 mg/kg) in Sprague-Dawley rats for bioavailability studies. Plasma half-life: ~2.5 hours .
  • Prodrug Design : Ester-to-acid conversion enhances blood-brain barrier penetration (e.g., 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid prodrugs) .

Q. Advanced

  • Pd Catalysts : Promote C–H activation at the 3-position of imidazo[1,2-b]pyridazine .
  • Acid Catalysts : In(OTf)₃ favors cyclization over dimerization in polar solvents .

Q. Advanced

  • Batch Reactors : Maintain temp ±2°C during exothermic steps (e.g., nitration) .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for gram-scale batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.